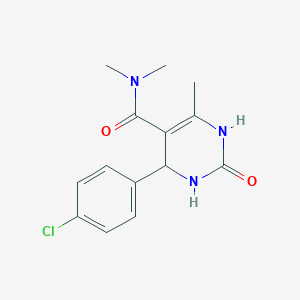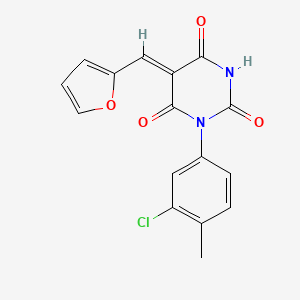
4-(4-chlorophenyl)-N,N,6-trimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of certain key precursors like N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and various aromatic aldehydes. For instance, Akbari et al. (2008) detailed the synthesis of new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamides through a reaction involving these components. This method provides a foundational approach that could be adapted for the synthesis of "4-(4-chlorophenyl)-N,N,6-trimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide" (Akbari et al., 2008).
Molecular Structure Analysis
The molecular structure of similar compounds reveals significant insights into their chemical nature and potential reactivity. For example, Trilleras et al. (2009) explored the isostructural nature and hydrogen bonding patterns of 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, which shares a similar structural backbone. Such studies help in understanding the molecular geometry, electronic structure, and potential interaction sites of our compound of interest (Trilleras et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of compounds within this class can be quite diverse, depending on their functional groups and molecular structure. For instance, the reactivity with various reagents and the formation of hydrogen-bonded sheets as seen in the work by Trilleras et al. (2009) illustrate the potential chemical behaviors that could be expected from "4-(4-chlorophenyl)-N,N,6-trimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide".
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystal structure are crucial for understanding the material aspects of these compounds. While specific data on "4-(4-chlorophenyl)-N,N,6-trimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide" was not found, the crystal structure analysis provided by Yang (2009) for a related compound offers valuable insights into the solid-state characteristics and potential physical behaviors of such molecules (Yang, 2009).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-N,N,6-trimethyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-8-11(13(19)18(2)3)12(17-14(20)16-8)9-4-6-10(15)7-5-9/h4-7,12H,1-3H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUFWCMZKMTXOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-4-fluoro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4010931.png)
![4-chloro-N-(2,6-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4010948.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 4-bromobenzoate](/img/structure/B4010953.png)
![N-cyclopropyl-N'-[3-({[(cyclopropylamino)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea](/img/structure/B4010955.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(1-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4010960.png)
![ethyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4010968.png)
![N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4010971.png)
![10-(2-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-7-carboxylic acid](/img/structure/B4010976.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-phenoxyphenyl)benzamide](/img/structure/B4010982.png)
![2-(1,3-benzothiazol-2-yl)-4-[(butylamino)methylene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4010998.png)
![ethyl 2,8-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B4011005.png)


![5-{[(4-methoxyphenyl)amino]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4011036.png)